Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate
CAS No.:
Cat. No.: VC13479343
Molecular Formula: C12H27N3O2
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H27N3O2 |
|---|---|
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | tert-butyl N-[3-(4-aminobutylamino)propyl]carbamate |
| Standard InChI | InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)15-10-6-9-14-8-5-4-7-13/h14H,4-10,13H2,1-3H3,(H,15,16) |
| Standard InChI Key | GCXNYYJMHBVSHD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCNCCCCN |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCNCCCCN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate consists of a tert-butyloxycarbonyl (Boc) group attached to a propylamine backbone, which is further functionalized with a 4-aminobutyl substituent. The IUPAC name, tert-butyl N-[3-(4-aminobutylamino)propyl]carbamate, reflects its branched structure. Key structural attributes include:
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Boc Protection: The tert-butyl group shields the carbamate’s amine functionality, enhancing stability during synthetic procedures .
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Polyamine Chain: The propyl-4-aminobutyl chain provides multiple reactive sites for conjugation or further functionalization.
Table 1: Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₇N₃O₂ | |
| Molecular Weight | 245.36 g/mol | |
| IUPAC Name | tert-butyl N-[3-(4-aminobutylamino)propyl]carbamate | |
| Refractive Index | n²⁰/D 1.460 (analogous compound) |
Spectroscopic Data
While direct spectral data for this compound is limited, analogous tert-butyl carbamates exhibit characteristic infrared (IR) absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch). Nuclear magnetic resonance (NMR) spectra typically show:
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¹H NMR: δ 1.4 ppm (tert-butyl CH₃), δ 3.1–3.3 ppm (methylene protons adjacent to amine groups) .
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¹³C NMR: δ 28–30 ppm (tert-butyl CH₃), δ 79–80 ppm (quaternary Boc carbon), δ 155–157 ppm (carbamate carbonyl) .
Synthesis Methods
Nucleophilic Amination
The primary synthesis route involves reacting tert-butyl chloroformate with 1,4-diaminobutane in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as a base. The mechanism proceeds via nucleophilic attack of the primary amine on the chloroformate’s carbonyl carbon, releasing hydrochloric acid as a byproduct :
Optimization Strategies
Recent advancements employ green solvents like glycerol to improve reaction efficiency and reduce environmental impact . For example, a 2025 study demonstrated a 92% yield using glycerol at 50°C, compared to 85% in dichloromethane under similar conditions .
Table 2: Synthesis Conditions and Yields
Physicochemical Properties
Thermal Stability
The compound’s tert-butyl group confers remarkable thermal resilience, with a decomposition temperature exceeding 200°C. Differential scanning calorimetry (DSC) profiles of analogous carbamates show endothermic peaks at 180–190°C, corresponding to Boc deprotection.
Solubility and Partitioning
Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (<1 mg/mL at 25°C). Its logP value of 1.8 predicts moderate lipophilicity, facilitating membrane permeability in drug delivery systems.
Reactivity and Stability
Amine Deprotection
The Boc group is selectively cleaved under acidic conditions (e.g., HCl in dioxane or TFA), regenerating the free amine without disrupting the propyl-4-aminobutyl chain . This property is critical in solid-phase peptide synthesis (SPPS) for sequential building block assembly .
Acylation and Alkylation
The primary and secondary amines undergo regioselective acylation with activated esters (e.g., PyBOP, HOBt) or alkylation with haloacetates under mild conditions . For instance, reaction with ethyl bromoacetate in THF yields N-alkylated derivatives in >75% efficiency .
Applications in Research and Industry
Pharmaceutical Intermediate
This compound is a key precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its polyamine chain enables conjugation to drug candidates, enhancing solubility and target affinity.
Bioconjugation
In proteomics, the carbamate serves as a linker for attaching fluorophores or affinity tags to proteins. A 2024 study utilized it to prepare fluorescently labeled antibodies with minimal aggregation .
Comparative Analysis with Similar Compounds
Versus Tert-Butyl (3-Aminopropyl)carbamate
While both compounds share a Boc-protected amine, the additional 4-aminobutyl group in Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate enables multivalent binding to biological targets, increasing potency in enzyme inhibition assays .
Table 3: Functional Comparison
| Property | Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate | Tert-Butyl (3-Aminopropyl)carbamate |
|---|---|---|
| Molecular Weight | 245.36 g/mol | 174.24 g/mol |
| Amine Groups | 3 | 1 |
| logP | 1.8 | 0.9 |
| Melting Point | 98–100°C | 65–67°C |
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